molecular formula C15H18N2O4 B2921044 Ethyl 2-((3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)amino)-2-oxoacetate CAS No. 1206988-13-7

Ethyl 2-((3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)amino)-2-oxoacetate

Cat. No.: B2921044
CAS No.: 1206988-13-7
M. Wt: 290.319
InChI Key: PZFKVYSPMCCFHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-((3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)amino)-2-oxoacetate, also known by registry numbers ZINC000010220949 , is a chemical compound offered by several suppliers including Life Chemicals Inc . It is also referred to as N1-ethyl-N2-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)oxalamide.

Scientific Research Applications

Synthesis and Characterization

  • One-Pot Synthesis and Structural Analysis : Compounds similar to Ethyl 2-((3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)amino)-2-oxoacetate have been synthesized using one-pot strategies, characterized by spectroscopic methods, and analyzed through crystallography, demonstrating their potential for further chemical investigation and application in various fields (Ahmed et al., 2016).
  • Chemoselective Synthesis : The chemoselective synthesis of 6-amino(alkoxy)-1,4,5,6-tetrahydropyridines from cyclic β-alkoxyvinyl α-ketoester showcased the versatility of related ethyl 2-oxoacetate derivatives for generating a variety of products, highlighting the compound's utility in synthetic chemistry (Pretto et al., 2019).

Bioactive Potential

  • Antimicrobial Activities : Thiazoles and their fused derivatives, synthesized using ethyl 2-oxoacetate precursors, demonstrated significant antimicrobial activities against various bacterial and fungal isolates, indicating the potential use of these compounds in developing new antimicrobial agents (Wardkhan et al., 2008).
  • Protein-Tyrosine Phosphatase 1B Inhibitors : A series of ethyl 2-(6-substituted benzo[d]thiazol-2-ylamino)-2-oxoacetates were synthesized and screened for their inhibitory activity against protein tyrosine phosphatase 1B (PTP-1B), showing promising results for diabetes and obesity treatment (Navarrete-Vázquez et al., 2012).

Novel Synthetic Approaches

  • Efficient Synthesis of Highly Functionalized Pyrrolidines : The use of ethyl 2-oxoacetate derivatives in multi-component reactions enabled the stereoselective synthesis of highly functionalized pyrrolidines, demonstrating the compound's versatility in facilitating complex synthetic pathways (Devi & Perumal, 2006).

Future Directions

While specific future directions for this compound are not mentioned in the search results, it’s worth noting that it is available for scientific research needs . This suggests that it could be of interest in various research contexts. Additionally, related compounds such as N-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)-3-nitrobenzamide are also available, indicating ongoing interest in this class of compounds.

Properties

IUPAC Name

ethyl 2-[3-methyl-4-(2-oxopyrrolidin-1-yl)anilino]-2-oxoacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O4/c1-3-21-15(20)14(19)16-11-6-7-12(10(2)9-11)17-8-4-5-13(17)18/h6-7,9H,3-5,8H2,1-2H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZFKVYSPMCCFHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)NC1=CC(=C(C=C1)N2CCCC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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